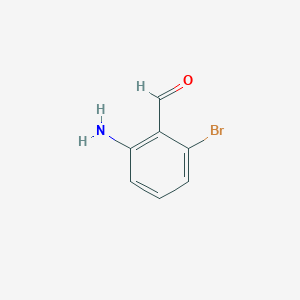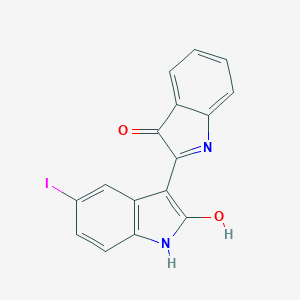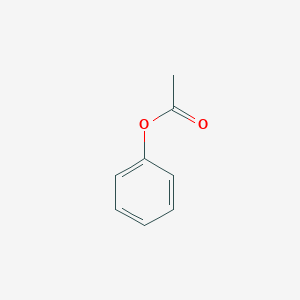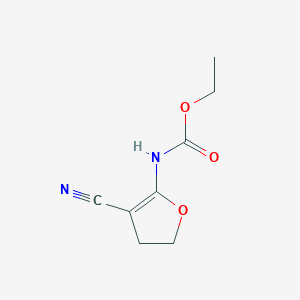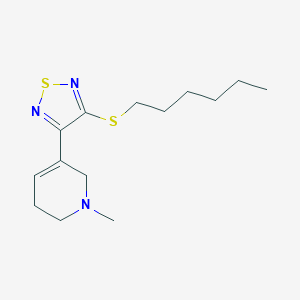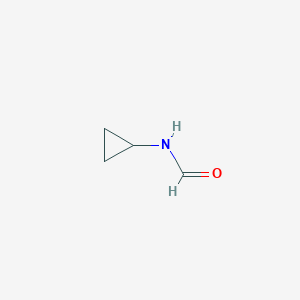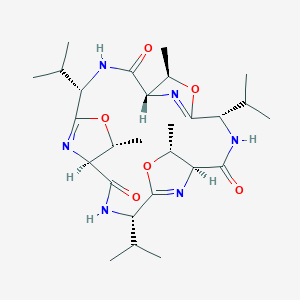![molecular formula C12H11Cl3N2 B144050 1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 131384-80-0](/img/structure/B144050.png)
1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Overview
Description
1-(Trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. The compound is also known as TCMI or simply as pyridoindole.
Mechanism of Action
The mechanism of action of TCMI involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. The compound has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. TCMI also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
TCMI has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. TCMI has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using TCMI in lab experiments include its high potency and selectivity for its target enzymes and signaling pathways. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using TCMI include its potential toxicity and the need for further studies to establish its safety profile.
Future Directions
There are several potential future directions for research on TCMI. One direction is to investigate the compound's potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the compound's potential as a pesticide for agricultural applications. Further studies are also needed to establish the compound's safety profile and potential side effects.
In conclusion, 1-(Trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a chemical compound with significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the compound's potential and limitations.
Synthesis Methods
The synthesis of TCMI involves the reaction of trichloromethyl ketone with aniline in the presence of a Lewis acid catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the desired compound. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.
Scientific Research Applications
TCMI has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. The compound also has potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPAKKMPHBZNQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70897166 | |
| Record name | 1-Trichloromethyl-1,2,3,4-tetrahydro-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70897166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
CAS RN |
6649-90-7, 131384-80-0 | |
| Record name | 2,3,4,9-Tetrahydro-1-(trichloromethyl)-1H-pyrido[3,4-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6649-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Trichloromethyl-1,2,3,4-tetrahydro-beta-carboline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131384800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Trichloromethyl-1,2,3,4-tetrahydro-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70897166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




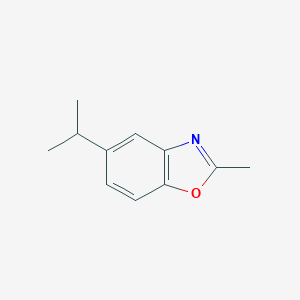
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(1,1-dimethoxy-4-methylpentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B143969.png)
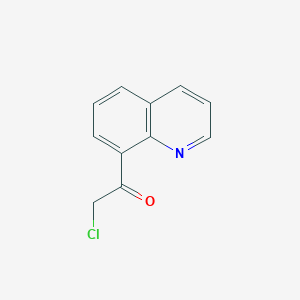
![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)
